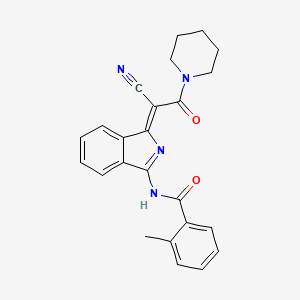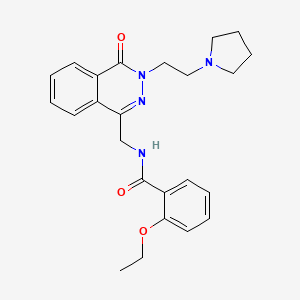
N-(4-Ethylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Ethylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as SNC80, is a synthetic compound that belongs to the class of opioids. It is a selective delta-opioid receptor agonist that has been extensively studied for its potential therapeutic applications in various fields, including pain management, addiction treatment, and neurological disorders.
Wirkmechanismus
N-(4-Ethylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide acts as a selective delta-opioid receptor agonist, which means that it binds to and activates the delta-opioid receptors in the brain and spinal cord. This activation leads to the inhibition of pain signaling pathways, resulting in analgesia. Additionally, N-(4-Ethylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to modulate the release of dopamine in the brain, which may contribute to its potential use in the treatment of addiction.
Biochemical and physiological effects:
N-(4-Ethylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have potent analgesic properties, with studies demonstrating its effectiveness in the treatment of chronic pain. Additionally, N-(4-Ethylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide has been shown to have potential use in the treatment of addiction, with studies demonstrating its ability to reduce drug-seeking behavior in animal models. N-(4-Ethylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-Ethylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments include its potent analgesic properties and its potential use in the treatment of addiction and neurological disorders. However, the limitations of using N-(4-Ethylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments include the potential for side effects and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Zukünftige Richtungen
For the study of N-(4-Ethylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide include further research into its mechanism of action and potential therapeutic applications, particularly in the treatment of addiction and neurological disorders. Additionally, studies are needed to further understand the potential side effects of N-(4-Ethylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide and to develop strategies to mitigate these side effects. Finally, studies are needed to develop new and more effective delta-opioid receptor agonists that may have improved therapeutic potential compared to N-(4-Ethylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide.
Synthesemethoden
The synthesis of N-(4-Ethylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide involves several steps, including the reaction of piperidine with acryloyl chloride, followed by the reaction of the resulting compound with 4-ethylphenylamine. The final step involves the reaction of the resulting product with carboxylic acid to form N-(4-Ethylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-Ethylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have potent analgesic properties and has been used in the treatment of chronic pain. N-(4-Ethylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide has also been studied for its potential use in the treatment of addiction, particularly in the management of opioid addiction. Additionally, N-(4-Ethylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(4-ethylphenyl)-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-3-13-5-7-15(8-6-13)18-17(21)14-9-11-19(12-10-14)16(20)4-2/h4-8,14H,2-3,9-12H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIDFWABEGWJRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[(2,4-Difluorophenyl)methyl]carbamoyl}methyl quinoline-2-carboxylate](/img/structure/B2926348.png)
![benzyl (2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)carbamate](/img/structure/B2926349.png)

![3-Amino-3-(3-methoxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propanoic acid](/img/structure/B2926355.png)
![1-[(Adamantan-1-yl)methoxy]-3-(piperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2926357.png)
![2,4-dimethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2926358.png)

![N-[(1-Methyl-2-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2926361.png)

![2-Chloro-N-[2-(2,5-dioxoimidazolidin-1-yl)ethyl]propanamide](/img/structure/B2926365.png)
![5-(2,4-dichlorophenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2926366.png)
![3-(2-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2926367.png)
![2-(4-chlorophenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2926369.png)
